2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-7-5-6-10-18(16)19-15-29-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRTZNCOZXSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization to form the thienopyrimidinone core . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitubercular activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterial respiratory chain, leading to the depletion of ATP and ultimately causing bacterial cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Pharmacological and Functional Insights
- Kinase Inhibition: Piperazine-containing derivatives (e.g., BL20242, BL20240) are hypothesized to target kinase receptors like EGFR or VEGFR-2, similar to reported thienopyrimidines . The phenylpiperazine group in the target compound may enhance blood-brain barrier penetration, a feature critical for CNS-targeted therapies .
- Anticancer Activity : Chlorophenyl substituents (e.g., in BL20242 and compound 19b) correlate with enhanced cytotoxicity, as seen in derivatives outperforming doxorubicin in cell viability assays . The o-tolyl group in the target compound may offer steric advantages for binding to hydrophobic kinase pockets.
- Antimicrobial Potential: Derivatives with sulfonamide or triazole moieties (e.g., compound 4b, 15) exhibit broad-spectrum antibacterial activity, suggesting that electron-withdrawing groups (e.g., chloro, fluoro) enhance microbial target engagement .
Biological Activity
Structural Overview
The structure of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidine core , characterized by fused thiophene and pyrimidine rings, along with a piperazine moiety. This unique combination suggests potential interactions with biological targets, although specific mechanisms remain unexplored due to the absence of empirical studies.
Table 1: Structural Components
| Component | Description |
|---|---|
| Thieno[3,2-d]pyrimidine | Core structure with fused thiophene and pyrimidine rings |
| Piperazine | A six-membered ring containing two nitrogen atoms |
| o-Tolyl | A methyl-substituted phenyl group |
Current Understanding
As of now, there is no documented research specifically addressing the biological activity of 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one. The lack of studies indicates a significant gap in understanding its pharmacological properties or potential therapeutic roles. The compound's structural similarity to other thienopyrimidine derivatives may hint at possible activities, but these remain speculative without direct evidence.
Related Compounds
Research on similar thienopyrimidine derivatives has revealed various biological activities, including:
- Antimicrobial : Some thienopyrimidine derivatives exhibit notable antimicrobial properties.
- Anticancer : Certain compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Tyrosinase Inhibition : Related studies suggest that modifications to the thienopyrimidine structure can yield effective tyrosinase inhibitors, which are relevant for conditions like melanoma.
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity | Reference |
|---|---|---|
| Thienopyrimidine Derivatives | Antimicrobial | |
| Tetrahydrobenzo[4,5]thieno | Anticancer | |
| Hydroxy-substituted Tetrahydrobenzo | Tyrosinase Inhibitors |
While specific mechanisms for 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one are not established, insights from related compounds indicate potential interactions with key biological targets. For instance:
- Inhibition of Enzymes : Similar thienopyrimidine compounds have been shown to inhibit enzymes critical for cellular metabolism.
- Receptor Interaction : The piperazine moiety may facilitate binding to various receptors, potentially influencing neurotransmitter systems.
Future Research Directions
Given the current lack of empirical data on 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, future investigations could focus on:
- Synthesis and Characterization : Developing reliable synthetic methods to produce this compound for further study.
- Biological Testing : Conducting in vitro and in vivo studies to evaluate its pharmacological properties.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer:
-
Stepwise Optimization : Prioritize protecting groups for the thieno[3,2-d]pyrimidin-4(3H)-one core to prevent side reactions during piperazine and o-tolyl substitutions. Use Pd-catalyzed cross-coupling for aryl group introduction .
-
Solvent Compatibility : Test polar aprotic solvents (DMF, DMSO) for solubility, but avoid prolonged heating to prevent decomposition .
-
Table 1 : Example Reaction Parameters
Step Reagents Temp (°C) Time (h) Yield (%) 1 Pd(PPh₃)₄, K₂CO₃ 110 12 45–60 2 4-Phenylpiperazine, DIPEA 80 6 70–85
Reference : Multi-step synthesis protocols for structurally analogous thienopyrimidines emphasize Pd catalysis and solvent selection .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the o-tolyl methyl group (δ ~2.3 ppm) and piperazine protons (δ ~3.0–3.5 ppm). Compare with analogs in PubChem data .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolve π-π stacking between thienopyrimidine and phenyl rings, as seen in similar triazolo-pyrimidines .
Reference : Structural analysis of related compounds relies on NMR and crystallography to validate regiochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Antimicrobial Testing : Use broth microdilution (MIC) against Gram-positive/negative strains, noting thiazolidinone analogs’ activity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Reference : Pyrido-pyrimidine derivatives show activity in kinase and antimicrobial assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test Buchwald-Hartwig ligands (XPhos, SPhos) for piperazine coupling efficiency .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to isolate isomers.
- Byproduct Analysis : LC-MS to identify dimerization or oxidation byproducts (e.g., sulfoxide formation).
Reference : Ligand selection and chromatography are critical for piperazine-containing heterocycles .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (ATCC-verified) and serum-free media to reduce variability.
- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies, adjusting for assay type (e.g., fluorescence vs. luminescence).
- Structural Confounders : Verify compound stability under assay conditions (pH, temperature) via LC-MS .
Reference : Inconsistent antitumor data for triazolo-pyrimidines often arise from assay conditions or impurities .
Q. What computational approaches predict binding affinity and selectivity for target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases). Focus on piperazine’s role in H-bonding.
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS).
- QSAR Models : Train on thienopyrimidine analogs to correlate substituents (e.g., o-tolyl vs. p-tolyl) with activity .
Reference : Piperazine moieties enhance binding to ATP pockets in kinases, validated via docking .
Q. How does structural modification of the o-tolyl or piperazine groups impact pharmacological properties?
Methodological Answer:
-
SAR Table :
Modification Effect o-Tolyl → p-Tolyl Reduced steric hindrance; ↑ kinase affinity Piperazine N-methylation ↓ Solubility; ↑ BBB penetration -
Synthetic Routes : Introduce halogens (F, Cl) via Suzuki-Miyaura coupling for radioimaging or prodrugs .
Reference : Ethylpiperazine analogs show improved bioavailability compared to benzyl derivatives .
Data Contradiction Analysis Example :
A 2023 study reported IC₅₀ = 1.2 µM against EGFR, while a 2024 study found IC₅₀ = 8.7 µM.
- Resolution : The latter used 10% FBS in media, which may sequester the compound via protein binding. Retest under serum-free conditions .
Q. Authoritative Sources Cited :
- Synthetic protocols:
- Biological assays:
- Computational modeling:
- Structural analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
